molecular formula C8H6N2O4 B1627465 3-Hydroxy-4-nitroisoindolin-1-one CAS No. 39830-63-2

3-Hydroxy-4-nitroisoindolin-1-one

Cat. No.: B1627465
CAS No.: 39830-63-2
M. Wt: 194.14 g/mol
InChI Key: KOBKMLXDYFODDD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitroisoindolin-1-one is an organic compound with the molecular formula C8H6N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-nitroisoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindolinone scaffold. One commonly employed method involves the use of 4-nitrophthalic anhydride and an appropriate amine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ultrasonic-assisted synthesis has been reported to enhance the efficiency and yield of isoindolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-nitroisoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups such as amino, hydroxyl, or thiol groups .

Scientific Research Applications

3-Hydroxy-4-nitroisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, colorants, and polymer additives

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-nitroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-4-nitroisoindolin-1-one include:

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

3-hydroxy-4-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3,8,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBKMLXDYFODDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(NC2=O)O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578303
Record name 3-Hydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39830-63-2
Record name 3-Hydroxy-4-nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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